molecular formula C₁₂H₁₈NNaO₄S B1663325 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt CAS No. 82692-93-1

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

Cat. No. B1663325
CAS RN: 82692-93-1
M. Wt: 295.33 g/mol
InChI Key: IRQRBVOQGUPTLG-UHFFFAOYSA-M
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Description

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt is a chemical compound with the empirical formula C12H18NNaO3S . It is also known by other names such as Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate . This compound is used for scientific research .


Molecular Structure Analysis

The molecular weight of 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt is 279.33 . The SMILES string representation of the molecule is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .


Physical And Chemical Properties Analysis

This compound is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide . It is suitable for UV/Vis spectroscopy and contains 5-8% water impurities .

Scientific Research Applications

Complex Formation in Biological Systems

Research has explored the formation of complexes with zwitterionic buffer ligands such as N-tris[hydroxymethyl]methyl-3-aminopropanesulfonic acid sodium salt (NaTAPS) and its derivatives in biological systems. For instance, Nd(III) and Er(III) complexes have been characterized, demonstrating their importance in understanding bioinorganic chemistry and potential therapeutic applications (Orabi et al., 2001).

Buffer-Ionic Salt Interactions

Studies have investigated the interactions between biological buffers and ionic salts. This includes understanding the solubilities, Gibbs energies, and molar volumes of compounds like TAPS and TAPSO in various aqueous solutions. Such research is crucial for applications in biological and chemical research, where precise pH control and buffer stability are essential (Taha & Lee, 2010).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds using derivatives of aminopropanesulfonic acids is an area of active research. For example, the preparation of sodium 4-Amino-3-nitrobenzenesulfonate and related compounds demonstrates the utility of these compounds in synthesizing new pharmaceutical agents or research chemicals (Rosevear & Wilshire, 1982).

Amphiphilic Compound Synthesis for Asymmetric Reactions

The creation of amphiphilic compounds from sulfonic acid sodium salts for asymmetric hydrogenation reactions has been explored. This is significant in the field of organic synthesis and catalysis, where enantioselective processes are critical (Meissner et al., 1996).

Thermodynamics of Buffers

Research into the thermodynamic properties of buffers like substituted aminopropanesulfonic acids helps understand their behavior in various temperature conditions. This is essential for biochemical experiments where temperature stability ofbuffers is crucial for accurate results (Roy et al., 1997).

Synthesis of New Therapeutic Agents

The synthesis of sodium salts of complex organic compounds, like 3-ethyl-7-isopropyl-1-azulenesulfonate, showcases the role of similar sulfonic acid derivatives in developing new drugs for various medical conditions. Such research contributes to the expansion of pharmacological options (Shimada et al., 1994).

Role in Polymer Science

Studies on the aqueous solution properties of polyampholytes involving sulfonic acid sodium salts like NaAMPS highlight their significance in polymer science. These compounds are essential for understanding the behavior of polymers in different environments, which has implications in materials science and engineering (Corpart & Candau, 1993).

Safety And Hazards

The safety and hazards associated with 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt are not explicitly mentioned in the search results. It is always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQRBVOQGUPTLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002847
Record name Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

CAS RN

82692-93-1
Record name 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-2-hydroxy-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
IS Kucherenko, OO Soldatkin, YV Topolnikova… - …, 2019 - Wiley Online Library
Multiplexing is one of the main current trends in biosensors, especially important for clinical diagnosis. However, simultaneous determination of several substances in one sample is …
J Nakamura, N Okamura, Y Kawakami - Archives of biochemistry and …, 2004 - Elsevier
The sensitivity of adipocytes to lipolytic agents is increased after starvation. In this study, we found that LY294002, an inhibitor of phosphatidylinositol-3 kinase (PI3K), in the …
Number of citations: 18 www.sciencedirect.com
GB Quistad, C Barlow, CJ Winrow… - Proceedings of the …, 2003 - National Acad Sciences
Neuropathy target esterase (NTE) is inhibited by several organophosphorus (OP) pesticides, chemical warfare agents, lubricants, and plasticizers, leading to OP-induced delayed …
Number of citations: 151 www.pnas.org
WY Hou, DX Long, HP Wang, Q Wang, YJ Wu - Toxicology, 2008 - Elsevier
Little is known regarding early biochemical events in organophosphate-induced delayed neurotoxicity (OPIDN) except for the essential inhibition of neuropathy target esterase (NTE). …
Number of citations: 26 www.sciencedirect.com
DY Kucherenko, IS Kucherenko, OO Soldatkin… - Biotechnologia …, 2018 - cyberleninka.ru
The aim of the work were the optimization of an amperometric glutamate-sensitive biosensor and its utilization for the determination of the glutamate concentrations in food samples. …
Number of citations: 13 cyberleninka.ru
WY Hou, DX Long, YJ Wu - Toxicological sciences, 2009 - academic.oup.com
Neuropathy target esterase (NTE) is proven to act as a lysophospholipase (LysoPLA) in mice and phospholipase B (PLB) in cultured mammalian cells. In sensitive species, …
Number of citations: 17 academic.oup.com
WY Hou, X Song, Y Wang, P Chang, R Chen, YJ Wu - Toxicology in Vitro, 2023 - Elsevier
Neuropathy target esterase (NTE) has been proven to act as a lysophospholipase (LysoPLA) and phospholipase B (PLB) in mammalian cells. In this study, we took human …
Number of citations: 3 www.sciencedirect.com
A Godino, M Amaranto, A Manassero, F Comba… - Journal of …, 2023 - Elsevier
L-lactate oxidase (LOX) is a biotechnologically important enzyme used in biosensors and colorimetric kits to detect lactate, a key biomarker in clinical diagnostics, sports medicine and …
Number of citations: 3 www.sciencedirect.com
M Pająk - The journal of biochemistry, 2020 - academic.oup.com
l-Amino acid oxidase (LAAO) is widely distributed in nature and shows important biological activity. It induces cell apoptosis and has antibacterial properties. This study was designed to …
Number of citations: 6 academic.oup.com
J Nakamura - European journal of pharmacology, 2010 - Elsevier
Protein kinase CβI (PKCβI) mediates insulin signaling and attenuates β1-adrenoceptor-stimulated lipolysis. In this work, the effect of the PKC activator phorbol 12-myristate 13-acetate (…
Number of citations: 7 www.sciencedirect.com

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